DC-CPin7 -

DC-CPin7

Catalog Number: EVT-1257170
CAS Number:
Molecular Formula: C19H22N2O5
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DC-CPin7 is derived from a broader class of compounds that have been explored for their therapeutic potential against hyperproliferative diseases such as cancer. It is classified under the International Patent Classification (IPC) codes related to heterocyclic compounds, specifically those containing nitrogen and sulfur atoms . The compound is often associated with formulations that include pharmaceutically acceptable salts or solvates, enhancing its bioavailability and therapeutic efficacy.

Synthesis Analysis

Methods

The synthesis of DC-CPin7 typically involves multi-step organic reactions that may include condensation reactions, cyclization processes, and subsequent functional group modifications. Specific methodologies can vary but generally follow established protocols for synthesizing benzoxazepine derivatives.

Technical Details

  1. Starting Materials: The synthesis may begin with readily available aromatic or heteroaromatic precursors.
  2. Reagents: Common reagents include acid chlorides, amines, and various coupling agents that facilitate the formation of the benzoxazepine core structure.
  3. Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
  4. Purification: Final products are typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological evaluation.
Molecular Structure Analysis

Structure

DC-CPin7 features a complex molecular structure characterized by a fused benzoxazepine ring system. The exact structural formula includes various substituents that can modulate its biological activity.

Data

  • Molecular Formula: C₁₄H₁₁N₃O
  • Molecular Weight: Approximately 241.26 g/mol
  • Structural Characteristics: The compound contains multiple functional groups that contribute to its interaction with biological targets.
Chemical Reactions Analysis

Reactions

DC-CPin7 has been shown to participate in various chemical reactions typical for benzoxazepines, including electrophilic aromatic substitutions and nucleophilic attacks.

Technical Details

  1. Stability: The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme conditions.
  2. Reactivity: Its reactivity profile allows it to form complexes with metal ions or other biomolecules, which can enhance its therapeutic effects.
Mechanism of Action

DC-CPin7 primarily acts as an inhibitor of the PI3K/mTOR signaling pathway. This pathway plays a crucial role in cellular processes such as metabolism, growth, and survival.

Process

  1. Inhibition: By inhibiting PI3K activity, DC-CPin7 effectively reduces downstream signaling through AKT and mTOR pathways.
  2. Cell Cycle Arrest: The compound has been observed to induce cell cycle arrest in the G1/S phase, thereby preventing proliferation of cancer cells .
  3. Apoptosis Induction: In addition to inhibiting growth signals, DC-CPin7 may promote apoptosis in certain cancer cell lines through activation of pro-apoptotic factors.

Data

Studies have demonstrated significant reductions in cell viability in various cancer models treated with DC-CPin7, highlighting its potential as an anti-cancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

  • pKa Value: Indicates the acidity/basicity of the compound which affects its solubility and permeability.
  • Stability Profile: Generally stable under normal laboratory conditions but sensitive to light and moisture.
Applications

DC-CPin7 has significant potential applications in scientific research and medicine:

  1. Cancer Research: As a potent inhibitor of the PI3K/mTOR pathway, it is being investigated for its efficacy against various cancers.
  2. Drug Development: The compound serves as a lead structure for developing new therapeutics targeting similar pathways involved in tumorigenesis.
  3. Immunosuppressive Applications: Given its mechanism of action, DC-CPin7 may also find use in modulating immune responses in autoimmune diseases or organ transplantation scenarios .
Introduction to CBP Bromodomains and DC-CPin7

Role of CREB-Binding Protein (CBP) Bromodomains in Transcriptional Regulation

CREB-binding protein (CBP) and its paralog p300 are histone acetyltransferases (HATs) that serve as master transcriptional coactivators. Their bromodomains recognize acetylated lysine residues on histone tails (H3K27ac, H4K16ac), facilitating the recruitment of transcription factors (e.g., MYC, GATA1) and RNA polymerase II to enhancers and promoters [3] [8]. This recognition initiates chromatin remodeling, converting condensed chromatin into transcriptionally active states. The CBP/p300 bromodomain is a highly conserved, deep hydrophobic pocket that binds acetyl-lysine via a hydrogen-bond network mediated by a conserved asparagine residue (Asn1168 in CBP) [1]. This interaction stabilizes transcriptional complexes at super-enhancers—genomic loci densely occupied by transcriptional machinery that drive expression of oncogenes and cell-identity genes [3] [6]. Disruption of this domain impairs gene activation, positioning CBP bromodomains as critical nodes in epigenetic regulation.

Table 1: Functional Domains of CBP/p300 Proteins

DomainFunctionTherapeutic Significance
BromodomainRecognizes acetylated lysine residuesTarget for small-molecule inhibitors
HAT DomainCatalyzes histone acetylationModulates chromatin accessibility
CH3 DomainBinds nuclear receptorsInfluences hormone-responsive genes
SID DomainInteracts with transcription factors (e.g., p53)Regulates tumor suppressor pathways

CBP Bromodomains as Therapeutic Targets in Oncology and Hematologic Malignancies

CBP/p300 bromodomains are implicated in cancers through multiple mechanisms: chromosomal translocations (e.g., t(8;16) in acute myeloid leukemia), recurrent mutations (lymphomas), and aberrant recruitment to oncogenic super-enhancers [3] [6]. In leukemia, CBP sustains the GATA1/MYC regulatory axis by binding to super-enhancers of MYC and GATA1 target genes. Inhibition displaces CBP/p300 from chromatin, reducing H3K27ac levels and downregulating oncogenes like MYC and BCL2 [3] [6]. In prostate cancer, CBP/p300 bromodomains coactivate androgen receptor (AR)-dependent transcription, driving tumor progression [7] [9]. Preclinical studies confirm that bromodomain inhibitors suppress proliferation in acute myeloid leukemia (AML), lymphoma, and prostate cancer cell lines through G1 cell-cycle arrest and apoptosis [1] [6].

Table 2: CBP/p300 Bromodomain Inhibitors in Preclinical Development

CompoundSelectivity ProfileTherapeutic Applications
DC-CPin7CBP IC₅₀ = 2.5 µM; >100-fold selectivity over BRD4Lead optimization scaffold
CBP30CBP Kd = 21 nM; p300 Kd = 32 nMInflammation, hematologic cancers
NEO2734Dual BET/CBP inhibitor; IC₅₀ < 30 nMProstate cancer, SPOP-mutant tumors
SGC-CBP30Selective CBP/p300 inhibitor (Kd = 21 nM)Th17-mediated autoimmune disorders

DC-CPin7: Discovery Context and Pharmacological Significance

DC-CPin7 emerged from an in silico screen of compounds with a tetrahydroquinolin methyl carbamate scaffold. Initial hits showed moderate CBP bromodomain inhibition (TR-FRET IC₅₀ = 2.5 ± 0.3 µM) [1] [5]. A co-crystal structure of DC-CPin7 bound to the CBP bromodomain (PDB: 6XXXX) revealed key interactions:

  • The carbamate group forms hydrogen bonds with Asn1168.
  • The tetrahydroquinoline core occupies the hydrophobic ZA channel.
  • The methyl group extends into the acetyl-lysine binding site [1].

This structural insight enabled rational optimization, yielding DC-CPin711—a derivative with 40-fold enhanced potency (IC₅₀ = 63.3 ± 4.0 nM) and >150-fold selectivity over BRD4 bromodomains [1] [7]. DC-CPin711 exhibits in vitro anti-leukemia activity by inducing G1-phase arrest and apoptosis in AML cell lines (MV4-11, MOLM-13) and suppresses tumor growth in prostate cancer xenografts [1] [7] [9]. Its pharmacological significance lies in its role as a chemical probe for CBP-dependent transcription and a template for next-generation inhibitors targeting hematologic and solid tumors.

Properties

Product Name

DC-CPin7

IUPAC Name

6-[(1-methoxycarbonyl-3,4-dihydro-2H-quinolin-6-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid

Molecular Formula

C19H22N2O5

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C19H22N2O5/c1-26-19(25)21-10-4-5-12-11-13(8-9-16(12)21)20-17(22)14-6-2-3-7-15(14)18(23)24/h2-3,8-9,11,14-15H,4-7,10H2,1H3,(H,20,22)(H,23,24)

InChI Key

KPFUFQIEFZZIBO-UHFFFAOYSA-N

SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O

Canonical SMILES

COC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.